molecular formula C19H19FN4S B4839871 N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4839871
M. Wt: 354.4 g/mol
InChI Key: RPWFZJJBQKZFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, also known as DFP-10825, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may exert its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. In addition, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may also inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines. The anti-bacterial effects of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been found to have minimal toxicity in vitro and in vivo studies. In a study conducted by Kim et al., N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea was found to have no cytotoxic effects on human macrophages at concentrations up to 50 μM. In addition, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been found to have good solubility in water and organic solvents, which makes it suitable for use in various experimental settings.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is its broad range of therapeutic properties, which makes it a promising candidate for the development of new drugs. In addition, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has shown minimal toxicity in vitro and in vivo studies, which makes it a safe compound to use in experimental settings. However, one of the limitations of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is its limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the use of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in scientific research. One of the potential applications is in the development of new anti-cancer drugs. N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has shown promising results in inhibiting the growth of various cancer cells, and further studies are needed to explore its potential as a therapeutic agent. In addition, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may also be useful in the development of new anti-inflammatory and anti-bacterial drugs. Further studies are needed to explore the mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea and its potential applications in various fields of research.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It has shown anti-cancer, anti-inflammatory, and anti-bacterial properties in various studies. The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood, but it has been suggested to induce apoptosis and inhibit the NF-κB pathway. N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has minimal toxicity and good solubility, which makes it suitable for use in experimental settings. Future studies are needed to explore the potential applications of N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in the development of new drugs.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In a study conducted by Lee et al., N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea was found to inhibit the growth of human gastric cancer cells by inducing apoptosis. Another study conducted by Kim et al. showed that N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea had anti-inflammatory effects by inhibiting the production of inflammatory cytokines in human macrophages. Furthermore, N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has also shown promising results in inhibiting the growth of antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4S/c1-13-3-8-17(14(2)11-13)21-19(25)22-18-9-10-24(23-18)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFZJJBQKZFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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